- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)
N-Boc-4-aminophenethylamine è un composto organico protetto ampiamente utilizzato nella sintesi di peptidi e farmaci. La struttura chimica combina un gruppo feniletilammina con un gruppo amminico protetto da Boc (terz-butossicarbonile), garantendo stabilità durante le reazioni. Questo reagente è particolarmente utile in chimica combinatoria e nella preparazione di intermedi farmaceutici, grazie alla sua elevata purezza e reattività controllata. La protezione Boc facilita la selettività nelle sintesi multistep, evitando reazioni indesiderate. È solubile in solventi organici comuni come DMF e diclorometano, semplificando il suo impiego in condizioni di laboratorio standard. La sua stabilità a temperatura ambiente lo rende adatto per lo stoccaggio a lungo termine.
N-Boc-4-aminophenethylamine structure
Product Name:N-Boc-4-aminophenethylamine
Numero CAS:94838-59-2
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
Update Time:2025-07-22
N-Boc-4-aminophenethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- Chiave InChI: HOPALBZGTWDOTL-UHFFFAOYSA-N
- Sorrisi: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 236.15200
- Massa monoisotopica: 236.152477885g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 64.4
Proprietà sperimentali
- Densità: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,57 g/l) (25°C),
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:2811
- Classe di pericolo:6.1
- PackingGroup:Ⅲ
N-Boc-4-aminophenethylamine Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
N-Boc-4-aminophenethylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 1g |
¥128.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-250mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 250mg |
¥49.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-25g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 25g |
¥1141.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 5g |
¥273.90 | 2023-09-04 | |
| Chemenu | CM118443-10g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 95+% | 10g |
$284 | 2021-06-17 | |
| Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 | |
| Alichem | A019145691-25g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 25g |
$761.31 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845398-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 98% | 5g |
¥698.00 | 2022-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-1g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 1g |
237.45CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 5g |
576.67CNY | 2021-05-08 |
N-Boc-4-aminophenethylamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
Riferimento
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
Riferimento
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Methanol ; 24 h, rt
Riferimento
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
Riferimento
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Riferimento
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
Riferimento
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
Riferimento
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
Riferimento
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
Riferimento
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
Riferimento
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Methanol ; 24 h, rt
Riferimento
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
Riferimento
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127
N-Boc-4-aminophenethylamine Raw materials
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
- Aminophenethylamine
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
Numero d'ordine:A859252
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:17
Prezzo ($):287.0
Email:sales@amadischem.com
N-Boc-4-aminophenethylamine Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
94838-59-2 (N-Boc-4-aminophenethylamine) Prodotti correlati
- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
Purezza:99%
Quantità:100g
Prezzo ($):287.0